molecular formula C31H35NO6 B303650 Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303650
M. Wt: 517.6 g/mol
InChI Key: GJQREVVHBVTETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as EMD 57033, is a compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. It has also been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been shown to reduce the levels of amyloid-beta peptide and tau protein. In Parkinson's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been found to protect dopaminergic neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033. One potential area of investigation is its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another area of research could be to further elucidate its mechanism of action and identify potential molecular targets. Additionally, research could be conducted to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent.
Conclusion
In conclusion, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 is a compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 as a therapeutic agent.

Synthesis Methods

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 can be synthesized by reacting 4-ethylphenylacetic acid with 3-methoxybenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with diethyl oxalate and sodium ethoxide to yield Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033.

Scientific Research Applications

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been shown to reduce the accumulation of amyloid-beta peptide, which is a hallmark of the disease. In Parkinson's disease, Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate 57033 has been found to protect dopaminergic neurons from oxidative stress-induced damage.

properties

Product Name

Diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C31H35NO6

Molecular Weight

517.6 g/mol

IUPAC Name

diethyl 4-(4-ethylphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C31H35NO6/c1-6-19-12-14-20(15-13-19)26-25(30(34)37-7-2)18(4)32-24-17-23(21-10-9-11-22(16-21)36-5)27(29(33)28(24)26)31(35)38-8-3/h9-16,23,26-27,32H,6-8,17H2,1-5H3

InChI Key

GJQREVVHBVTETC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C3=C(CC(C(C3=O)C(=O)OCC)C4=CC(=CC=C4)OC)NC(=C2C(=O)OCC)C

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CC(C(C3=O)C(=O)OCC)C4=CC(=CC=C4)OC)NC(=C2C(=O)OCC)C

Origin of Product

United States

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